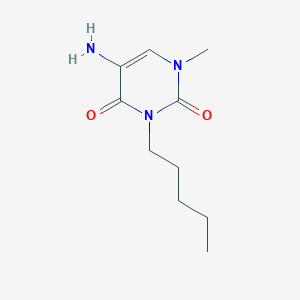
5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are widely found in nature and are significant in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione typically involves the condensation of appropriate amines and carbonyl compounds under controlled conditions. Common reagents might include alkyl halides, amines, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions might lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions could occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted pyrimidines, amines, or other derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific application. In biological systems, it might interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets could include nucleic acids or proteins, affecting processes like DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-1-methyl-3-ethylpyrimidine-2,4(1h,3h)-dione
- 5-Amino-1-methyl-3-propylpyrimidine-2,4(1h,3h)-dione
- 5-Amino-1-methyl-3-butylpyrimidine-2,4(1h,3h)-dione
Uniqueness
5-Amino-1-methyl-3-pentylpyrimidine-2,4(1h,3h)-dione might exhibit unique properties due to the pentyl group, which could influence its solubility, reactivity, and interaction with biological targets compared to shorter or longer alkyl chain derivatives.
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
5-amino-1-methyl-3-pentylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-3-4-5-6-13-9(14)8(11)7-12(2)10(13)15/h7H,3-6,11H2,1-2H3 |
InChI-Schlüssel |
DDDCOLNKFQVJSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C(=O)C(=CN(C1=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


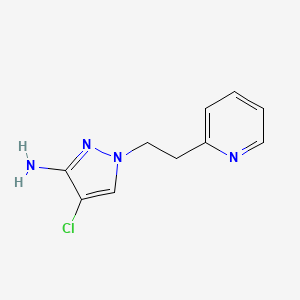
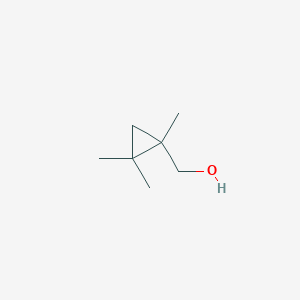
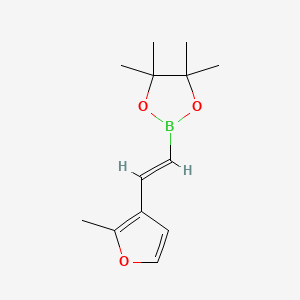
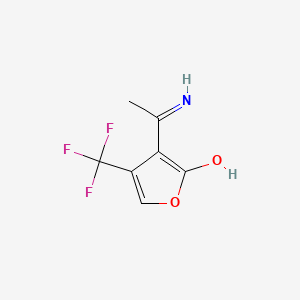
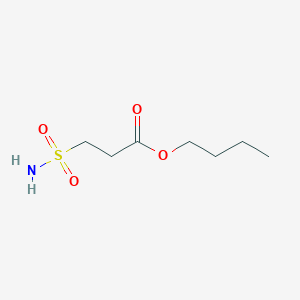
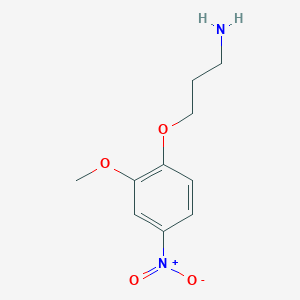

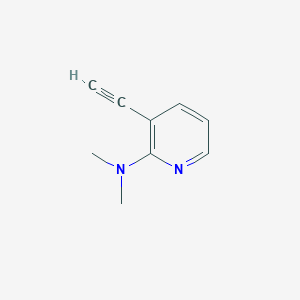

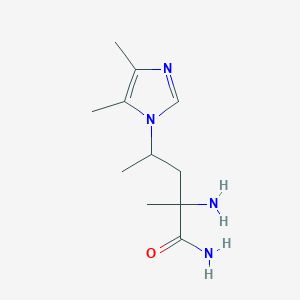

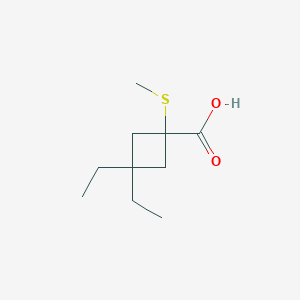
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13625591.png)
